methyl 4-{4-hydroxy-3-(4-methoxyphenyl)-1-[4-(methylsulfanyl)benzyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and methylsulfanyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Esterification: The formation of esters from carboxylic acids and alcohols in the presence of acid catalysts.
Nucleophilic Substitution: The replacement of a leaving group in a molecule with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for aldol condensation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-hydroxy-4-methoxyphenyl)acetate
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester
Uniqueness
METHYL 4-[4-HYDROXY-3-(4-METHOXYPHENYL)-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its distinct combination of hydroxyl, methoxy, and methylsulfanyl groups sets it apart from similar compounds, offering unique opportunities for chemical modification and functionalization.
Properties
Molecular Formula |
C27H25NO5S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
methyl 4-[4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylsulfanylphenyl)methyl]-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C27H25NO5S/c1-32-21-12-10-18(11-13-21)23-24(19-6-8-20(9-7-19)27(31)33-2)28(26(30)25(23)29)16-17-4-14-22(34-3)15-5-17/h4-15,24,29H,16H2,1-3H3 |
InChI Key |
MPVRRWODGGIWHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)SC)O |
Origin of Product |
United States |
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